2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, and an oxoethyl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration of the Phenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the phenyl group is treated with a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Oxoethyl Ester: The final step involves the esterification of the quinoline derivative with 2-oxoethyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The phenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Oxidation: Potassium permanganate, acidic conditions.
Major Products
Reduction: 2-(3-Aminophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylate: Lacks the nitrophenyl and oxoethyl groups, resulting in different chemical and biological properties.
8-Methyl-2-phenylquinoline-4-carboxylate: Similar structure but without the nitrophenyl group, leading to reduced reactivity.
2-(3-Nitrophenyl)-2-oxoethyl quinoline-4-carboxylate: Lacks the methyl and phenyl groups, affecting its overall stability and activity.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as a bioactive compound, while the quinoline core provides a stable framework for further modifications.
Properties
Molecular Formula |
C25H18N2O5 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H18N2O5/c1-16-7-5-12-20-21(14-22(26-24(16)20)17-8-3-2-4-9-17)25(29)32-15-23(28)18-10-6-11-19(13-18)27(30)31/h2-14H,15H2,1H3 |
InChI Key |
MLXANUVTICFUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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